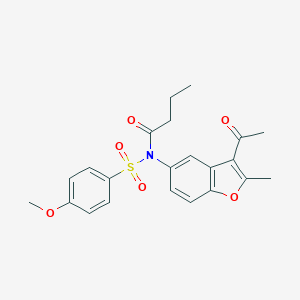![molecular formula C25H20N2O6S B285060 METHYL 2-{[(4Z)-4-[(4-METHOXYBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE](/img/structure/B285060.png)
METHYL 2-{[(4Z)-4-[(4-METHOXYBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-{[(4Z)-4-[(4-METHOXYBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE is a complex organic compound with the molecular formula C₂₅H₂₀N₂O₆S It is characterized by its intricate structure, which includes a naphthalene ring, a benzoate group, and a sulfonyl-imino linkage
Preparation Methods
The synthesis of METHYL 2-{[(4Z)-4-[(4-METHOXYBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the naphthalene derivative: This involves the reaction of a naphthalene derivative with a sulfonyl chloride in the presence of a base to form the sulfonyl-imino group.
Coupling with benzoate: The naphthalene derivative is then coupled with a benzoate derivative under specific reaction conditions to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
METHYL 2-{[(4Z)-4-[(4-METHOXYBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl-imino group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.
Scientific Research Applications
METHYL 2-{[(4Z)-4-[(4-METHOXYBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of METHYL 2-{[(4Z)-4-[(4-METHOXYBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE involves its interaction with specific molecular targets. The sulfonyl-imino group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The compound may also interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar compounds include:
Methyl 2-[(4-{[(4-nitrophenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate: Similar structure but with a nitro group instead of a methoxy group.
Methyl 2-[(4-{[(4-chlorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate: Contains a chlorine atom instead of a methoxy group.
The uniqueness of METHYL 2-{[(4Z)-4-[(4-METHOXYBENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE lies in its methoxy group, which can influence its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C25H20N2O6S |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
methyl 2-[[(4Z)-4-(4-methoxyphenyl)sulfonylimino-1-oxonaphthalen-2-yl]amino]benzoate |
InChI |
InChI=1S/C25H20N2O6S/c1-32-16-11-13-17(14-12-16)34(30,31)27-22-15-23(24(28)19-8-4-3-7-18(19)22)26-21-10-6-5-9-20(21)25(29)33-2/h3-15,26H,1-2H3/b27-22- |
InChI Key |
CEQAUAWBHYAZRA-QYQHSDTDSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4C(=O)OC |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4C(=O)OC |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=CC=CC=C4C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 5-{isonicotinoyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284993.png)
![N-[(4-FLUOROPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)ISONICOTINAMIDE](/img/structure/B284995.png)
![METHYL 5-[N-(2,4-DIMETHYLBENZENESULFONYL)ACETAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE](/img/structure/B285003.png)
![Ethyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B285004.png)
amino]-1-naphthyl isonicotinate](/img/structure/B285007.png)

![METHYL 5-[N-(2,5-DIMETHYLBENZENESULFONYL)ACETAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE](/img/structure/B285014.png)
![ETHYL 5-[N-(2,5-DIMETHYLBENZENESULFONYL)ACETAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE](/img/structure/B285015.png)
amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B285017.png)
![4-{Benzoyl[(4-ethylphenyl)sulfonyl]amino}-1-naphthyl benzoate](/img/structure/B285020.png)

![1,2'-Dihydroxy-4-{[(4-isopropylphenyl)sulfonyl]amino}-1',2-binaphthalene](/img/structure/B285025.png)
